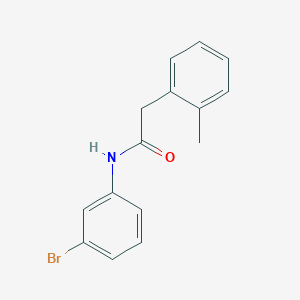![molecular formula C17H17NO3 B240050 Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPA is a member of the benzamide family of compounds and is structurally similar to the popular research compound, N-phenylacetyl-L-prolylglycine ethyl ester (also known as "Noopept").
Wirkmechanismus
The exact mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate is not fully understood, but it is believed to act on the cholinergic system in the brain. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may also have an effect on the glutamatergic system, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its high potency and selectivity. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a much stronger effect on memory and cognitive function than other compounds in its class. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its limited solubility in water, which may make it difficult to administer to animals or use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate. One area of interest is in the development of new analogs of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate that may have even greater potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate and its effects on various neurotransmitter systems in the brain. Finally, studies are needed to investigate the potential therapeutic applications of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Synthesemethoden
The synthesis of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenylacetic acid, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in its final form.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of cognitive function and memory enhancement. Studies have shown that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may improve memory consolidation and retrieval in both animal and human models. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
Produktname |
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
methyl 4-[[2-(2-methylphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-14(12)11-16(19)18-15-9-7-13(8-10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
KTLQWIXFRFSPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)
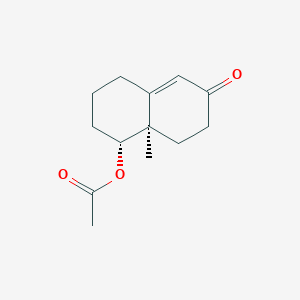



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
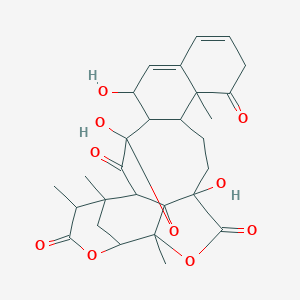
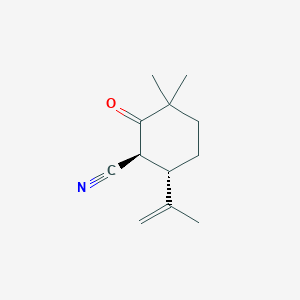
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
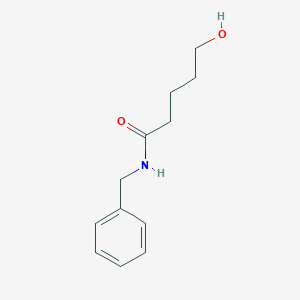
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)


